Pirenzepine M1 Receptor Selectivity vs. Atropine and M3-Selective Antagonists: Binding Affinity and Functional pA2 Data
Pirenzepine demonstrates marked M1 receptor selectivity, with Ki values of 3-13 nM at M1 receptors versus 200-500 nM at M2 and 80-200 nM at M3 receptors, establishing an M1:M2 selectivity ratio of approximately 16-167-fold [1]. In functional isolated tissue assays, pirenzepine exhibits a pA2 value of 8.49 at M1 receptors (rabbit vas deferens) but only 6.63 at M2 receptors (rat left atria) and 6.71 at M2/M3-mediated vasodilation responses [2][3]. In contrast, atropine displays non-selective binding with Ki values of 1.6-4.6 nM across all subtypes and a pA2 of 8.03-9.0 across M1, M2, and M3 functional preparations [4][5]. Darifenacin and zamifenacin exhibit highest affinity for M3 receptors, with darifenacin binding M3 with KD 0.33 nM versus M1 KD 1.6 nM (6-fold M3 selectivity) [6].
| Evidence Dimension | Muscarinic receptor subtype binding affinity (Ki) and functional potency (pA2) |
|---|---|
| Target Compound Data | Ki M1: 3-13 nM; Ki M2: 200-500 nM; Ki M3: 80-200 nM [1]; pA2 M1: 8.49 (rabbit vas deferens); pA2 M2: 6.63 (rat left atria) [2]; pA2 M2/M3-mediated vasodilation: 6.71 ± 0.08 [3] |
| Comparator Or Baseline | Atropine: Ki M1-M3: 1.6-4.6 nM (non-selective) [4][5]; pA2 M2/M3: 8.03 ± 0.03 [3]. Darifenacin: KD M3: 0.33 nM; KD M1: 1.6 nM [6]. Telenzepine: pA2 M1: 7.96 [7] |
| Quantified Difference | Pirenzepine M1:M2 Ki selectivity ratio 16-167-fold; atropine ratio ~1-fold (non-selective). Functional M1 vs. M2 pA2 difference: ~1.86 log units (~72-fold potency difference) for pirenzepine vs. ~0.4 log units for atropine [2][3]. |
| Conditions | [3H]NMS competition binding in CHO cells expressing cloned human m1-m5 receptors [1]; [3H]NMS binding in cortical, cardiac, and glandular membranes [4][5]; functional isolated tissue preparations: rabbit vas deferens (M1), rat left atria (M2), rat ileum (M3) [2]; methacholine-induced vasodilation in pithed rats [3]. |
Why This Matters
Procurement decisions for M1-selective pharmacological tool compounds require this quantitative selectivity window (16-167-fold) to ensure that observed effects are attributable to M1 receptor blockade rather than off-target M2/M3 engagement, which cannot be achieved with non-selective atropine or M3-preferring darifenacin.
- [1] PMC table: Muscarinic receptor antagonist binding affinities. Pirenzepine Ki: M1 3-13 nM, M2 200-500 nM, M3 80-200 nM. Based on Buckley NJ, Bonner TI, Buckley CM, Brann MR. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Mol Pharmacol. 1989 Apr;35(4):469-76. PMID: 2704370. View Source
- [2] Wess J, Lambrecht G, Mutschler E, Brann MR, Dörje F. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations. Br J Pharmacol. 1991 Jan;102(1):246-50. doi:10.1111/j.1476-5381.1991.tb12161.x. View Source
- [3] Bruning TA, Hendriks MG, Chang PC, Kuypers EA, van Zwieten PA. In vivo characterization of muscarinic receptor subtypes that mediate vasodilatation in the forearm. Br J Clin Pharmacol. 1992 Dec;34(6):547-52. pA2 values: atropine 8.03 ± 0.03, pirenzepine 6.71 ± 0.08, AF-DX 116 5.32 ± 0.05. doi:10.1111/j.1365-2125.1992.tb04170.x. View Source
- [4] Giachetti A, Giraldo E, Ladinsky H, Montagna E. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. Br J Pharmacol. 1986 Sep;89(1):83-90. Atropine IC50: cortical M1 1.6 nM, cardiac M2 2.0 nM, glandular M3 4.6 nM. doi:10.1111/j.1476-5381.1986.tb11123.x. View Source
- [5] Moriya H, Takagi Y, Nakanishi T, Hayashi M, Tani T, Hirotsu I. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Life Sci. 1999;64(25):2351-8. doi:10.1016/s0024-3205(99)00188-5. View Source
- [6] Smith CM, Wallis RM. Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors. J Recept Signal Transduct Res. 1997 Jan-May;17(1-3):177-84. KD m3: 0.33 nM; KD m1: 1.6 nM. doi:10.3109/10799899709036602. View Source
- [7] Coruzzi G, Adami M, Bertaccini G. Gastric antisecretory activity of telenzepine, a new M1-selective muscarinic antagonist: comparison with pirenzepine. Arch Int Pharmacodyn Ther. 1989 Nov-Dec;302:232-41. pA2 telenzepine 7.96, pirenzepine 6.81 (bethanechol-induced acid secretion). PMID: 2636819. View Source
